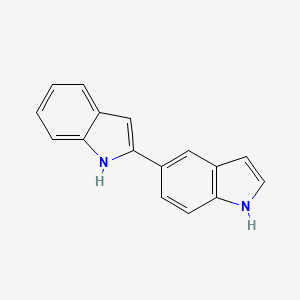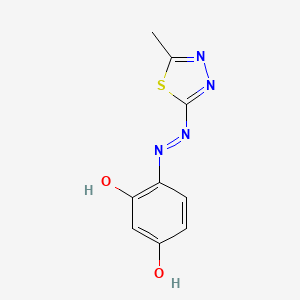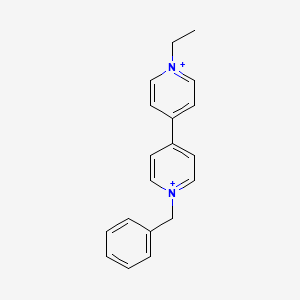
2,5'-Bi-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5’-Bi-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and their wide range of biological activities. The structure of 2,5’-Bi-1H-indole consists of two indole units connected at the 2 and 5 positions, forming a unique bi-indole system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Bi-1H-indole can be achieved through various synthetic routes. One common method involves the coupling of two indole units. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where indole boronic acid and a halogenated indole are reacted in the presence of a palladium catalyst and a base . Another method involves the oxidative coupling of indoles using oxidizing agents like iodine or copper salts .
Industrial Production Methods
Industrial production of 2,5’-Bi-1H-indole typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,5’-Bi-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole units to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the carbon atoms of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, copper salts, and other transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole rings .
Aplicaciones Científicas De Investigación
2,5’-Bi-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5’-Bi-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors . The exact mechanism depends on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
2,5’-Bi-1H-indole can be compared with other similar compounds, such as:
Indole: The parent compound with a single indole unit.
Bisindoles: Compounds with two indole units connected at different positions.
Indole Derivatives: Compounds with various substituents on the indole ring, such as 2-phenylindole and 3-bromoindole.
The uniqueness of 2,5’-Bi-1H-indole lies in its specific bi-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Número CAS |
91029-07-1 |
|---|---|
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-(1H-indol-5-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-4-15-11(3-1)10-16(18-15)12-5-6-14-13(9-12)7-8-17-14/h1-10,17-18H |
Clave InChI |
CXDKNFOMQPVHOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)

![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)

![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)


![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)

